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An In-depth Technical Guide to the Discovery and Development of Nazartinib (EGF816)

Introduction
Nazartinib, also known as EGF816, is an orally bioavailable, third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to address the

significant clinical challenge of acquired resistance to first and second-generation EGFR-TKIs

in patients with non-small cell lung cancer (NSCLC). Specifically, Nazartinib is a covalent,

irreversible, and mutant-selective inhibitor designed to target both the initial EGFR-sensitizing

mutations (such as exon 19 deletions and L858R) and the predominant resistance mutation,

T790M, while exhibiting lower activity against wild-type (WT) EGFR to minimize toxicity.[1][2]

Discovery and Rationale
The development of targeted therapies for NSCLC revolutionized treatment for patients with

specific oncogenic driver mutations. First-generation EGFR-TKIs like erlotinib and gefitinib

showed significant efficacy in patients with EGFR-activating mutations.[3] However, the

majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation

in exon 20 of the EGFR gene accounting for approximately 50-60% of cases of acquired

resistance.[3][4] This mutation increases the ATP-binding affinity of the EGFR kinase domain,

reducing the efficacy of reversible inhibitors.

This created a clear unmet need for a new class of inhibitors that could effectively target the

T790M mutant receptor. The discovery program for Nazartinib, initiated by Novartis, focused

on identifying a compound with the following key characteristics:
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Irreversible Binding: To covalently bind to a cysteine residue (C797) in the ATP-binding

pocket of EGFR, providing sustained inhibition.

Mutant Selectivity: To potently inhibit EGFR harboring activating mutations (e.g., L858R,

exon 19 deletion) and the T790M resistance mutation.

Wild-Type Sparing: To have significantly less activity against WT-EGFR, thereby reducing

mechanism-based toxicities such as skin rash and diarrhea.[1]

Nazartinib (EGF816) emerged from these efforts as a promising clinical candidate with

favorable physicochemical properties and oral bioavailability.[2]

Mechanism of Action
Nazartinib functions by covalently and irreversibly binding to the ATP-binding site of mutant

EGFR.[1] This action blocks the autophosphorylation and activation of the receptor, thereby

inhibiting the downstream signaling pathways responsible for cell proliferation and survival,

such as the RAS-RAF-MAPK and PI3K-AKT pathways.[5][6] Its selectivity for mutant forms of

EGFR, including the double mutant (e.g., L858R/T790M), over the wild-type receptor is a

hallmark of its design and is crucial for its therapeutic window.[1][2]
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Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.
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Preclinical Development
In Vitro Studies
Nazartinib demonstrated potent and selective inhibitory activity against clinically relevant

EGFR mutations in both enzymatic and cellular assays. It showed nanomolar potency against

activating mutations (L858R, ex19del) and the T790M resistance mutation, with a significant

selectivity margin over wild-type EGFR.[2]

Assay Type
Target / Cell

Line

Mutation

Status

Potency

Metric
Value Reference

Enzymatic

Assay

Recombinant

EGFR

L858R/T790

M
Ki 31 nM [7]

Recombinant

EGFR

L858R/T790

M
Kinact 0.222 min−1 [7]

pEGFR

Inhibition
H1975 Cells

L858R/T790

M
EC50 3 nM [2][7]

H3255 Cells L858R EC50 5 nM [2][7]

HCC827

Cells
ex19del EC50 1 nM [2][7]

Cell

Proliferation
H1975 Cells

L858R/T790

M
EC50 25 nM [7]

H3255 Cells L858R EC50 9 nM [7]

HCC827

Cells
ex19del EC50 11 nM [7]

In Vivo Studies
In preclinical xenograft models using human NSCLC cell lines, orally administered Nazartinib
demonstrated dose-dependent antitumor activity. Notably, at efficacious doses, it led to

significant tumor growth inhibition and even tumor regression in models harboring EGFR

mutations, including the T790M double mutant, while being well-tolerated.[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.medchemexpress.com/EGF816.html
https://www.medchemexpress.com/EGF816.html
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.medchemexpress.com/EGF816.html
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.medchemexpress.com/EGF816.html
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.medchemexpress.com/EGF816.html
https://www.medchemexpress.com/EGF816.html
https://www.medchemexpress.com/EGF816.html
https://www.medchemexpress.com/EGF816.html
https://www.benchchem.com/product/b611988?utm_src=pdf-body
https://www.selleckchem.com/products/nazartinib-egf816-nvs-816.html
https://www.medchemexpress.com/EGF816.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft

Model
Mutation Status Dose (p.o.)

Tumor Growth

Inhibition (T/C

%)

Reference

H1975 L858R/T790M 10 mg/kg 29% [7]

H1975 L858R/T790M 30 mg/kg
-61%

(Regression)
[7]

H1975 L858R/T790M 100 mg/kg
-80%

(Regression)
[7]

H3255 L858R 30 mg/kg
Significant

Antitumor Activity
[7]

Experimental Protocols
Cellular Phospho-EGFR (pEGFR) Inhibition Assay

Cell Culture: Human cancer cell lines (e.g., H1975, H3255, HCC827) are maintained in

RPMI media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[2]

Seeding: Cells are seeded in 384-well plates and incubated overnight.[2]

Compound Treatment: Serial dilutions of Nazartinib are added to the cells and incubated for

3 hours.[2]

Stimulation (for WT EGFR cells): Wild-type cell lines like HaCaT are stimulated with human

EGF to induce EGFR phosphorylation.[2]

Lysis: Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase

inhibitors.[2]

ELISA: Lysates are analyzed by a sandwich ELISA. Plates are coated with an anti-EGFR

capture antibody. After adding the lysate, a primary anti-phospho-EGFR (e.g., Y1173)

antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary

antibody.[2]
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Detection: A chemiluminescent substrate is added, and the signal is measured to quantify

the levels of phosphorylated EGFR. EC50 values are calculated from the dose-response

curves.[2]

Cell Viability Assay
Cell Seeding: 500 cells per well are seeded in opaque 384-well plates.[7]

Compound Addition: Serial dilutions of Nazartinib are added to the wells.

Incubation: Plates are incubated for 3 days to allow for cell proliferation.[7]

Viability Measurement: Cell viability is assessed using a luminescent assay such as

CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[7]

EC50 values are determined from the resulting data.

In Vivo Xenograft Model Protocol
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously implanted into

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a predetermined size.

Randomization: Mice are randomized into vehicle control and treatment groups.

Drug Administration: Nazartinib is administered orally (p.o.) once daily at specified doses

(e.g., 10, 30, 100 mg/kg).[7]

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Efficacy Calculation: Antitumor efficacy is calculated as the percentage of tumor growth

inhibition (T/C %), comparing the change in tumor volume of the treated group (T) to the

control group (C).[7]
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Caption: A generalized workflow for preclinical drug discovery.

Clinical Development
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Nazartinib entered clinical trials to evaluate its safety, tolerability, and efficacy in patients with

EGFR-mutated NSCLC.

Phase I/II Studies
A key multicenter, open-label, Phase 1/2 study (NCT02108964) was initiated to investigate

Nazartinib in patients with Stage IIIB/IV EGFR-mutant NSCLC.[8][9]

Phase 1: The dose-escalation phase aimed to determine the maximum tolerated dose (MTD)

and the recommended Phase 2 dose (RP2D). The RP2D was established as 150 mg once

daily.[9]

Phase 2: This phase evaluated the efficacy and safety of first-line Nazartinib at the 150 mg

dose in treatment-naive patients.[8]

Trial ID Phase
Patient

Population
Dose

Key

Efficacy

Outcome

Key

Safety

Findings

(Any

Grade)

Reference

NCT02108

964
2

Treatment-

Naive

EGFR-

mutant

NSCLC

(n=45)

150 mg QD

ORR:

69%Media

n PFS: 18

months

Diarrhea

(47%),

Maculopap

ular Rash

(38%),

Pyrexia

(29%)

[8]

The study demonstrated promising efficacy, including clinically meaningful antitumor activity in

the brain, and a manageable safety profile.[8]

Combination Therapies
To address additional mechanisms of resistance, Nazartinib has also been investigated in

combination with other targeted agents.
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Nazartinib + Capmatinib (cMET inhibitor): A Phase Ib/II study (NCT02335944) explored this

combination, as MET amplification is a known bypass track for resistance to EGFR inhibitors.

[10]

Nazartinib + TNO155 (SHP2 inhibitor): A Phase I trial (NCT03114319) investigated this

combination to target the SHP2 phosphatase, which plays a role in cell signaling pathways.

[10]

Phase III Development
A Phase III study (NCT03529084) was planned to compare Nazartinib against first-generation

TKIs (erlotinib or gefitinib) as a first-line treatment for patients with EGFR-mutated NSCLC.

However, this trial was later withdrawn, reflecting a shifting landscape and strategic decisions in

the development program.[1][11]

Conclusion and Current Status
Nazartinib was discovered as a potent, irreversible, and mutant-selective third-generation

EGFR inhibitor that demonstrated significant promise in preclinical models and early-phase

clinical trials for EGFR-mutated NSCLC. It showed robust antitumor activity, particularly in

treatment-naive patients, and a manageable safety profile. Despite these positive results, its

path to late-stage development was altered, highlighted by the withdrawal of its pivotal Phase

III trial. The development of Nazartinib provided valuable insights into the treatment of EGFR-

driven lung cancer, even as other agents in the same class, such as osimertinib, have become

the standard of care. The journey of Nazartinib underscores the complexities and competitive

nature of oncologic drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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